ROR Inverse Agonist Affinity: SR1001 Derived from 2-Acetamido-4-methylthiazole-5-sulfonyl chloride vs. T0901317 Parent Compound
SR1001, synthesized directly from 2-acetamido-4-methylthiazole-5-sulfonyl chloride, exhibits high-affinity inverse agonism at RORα (Ki = 172 nM) and RORγt (Ki = 111 nM), representing a substantial improvement over the parent compound T0901317, which is a promiscuous agonist of LXR and FXR rather than a selective ROR inverse agonist [1]. The acetamido-thiazole sulfonamide architecture of SR1001 is essential for this selectivity switch, as confirmed by crystallographic data showing a unique binding pose that repositions helix 12 in the ligand-binding domain [2].
| Evidence Dimension | RORγt binding affinity (Ki) and functional selectivity |
|---|---|
| Target Compound Data | SR1001 (derived from 2-acetamido-4-methylthiazole-5-sulfonyl chloride): RORα Ki = 172 nM, RORγt Ki = 111 nM; selective inverse agonist |
| Comparator Or Baseline | T0901317: agonist of FXR, LXR, PXR; no selective ROR inverse agonism |
| Quantified Difference | Gain of high-affinity ROR inverse agonism (Ki ~ 100 nM range) absent in parent molecule; functional selectivity switch from promiscuous agonist to selective ROR inverse agonist |
| Conditions | In vitro radioligand competition binding assay; RORα and RORγt ligand-binding domains; co-crystal structure (PDB: 4NB6) [2] |
Why This Matters
This is the defining differentiation: the compound is the critical building block for the first-in-class selective RORα/γt inverse agonist, enabling a functional selectivity switch unattainable with unsubstituted thiazole sulfonyl chlorides or alternative sulfonamide scaffolds.
- [1] Solt, L.A., Kumar, N., Nuhant, P., et al. (2011) 'Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand', Nature, 472(7344), pp. 491–494. doi:10.1038/nature10075. View Source
- [2] Fauber, B.P., de Leon Boenig, G., Burton, B., et al. (2013) 'Structure-based design of substituted hexafluoroisopropanol-arylsulfonamides as modulators of RORc', Bioorganic & Medicinal Chemistry Letters, 23(24), pp. 6604–6609. doi:10.1016/j.bmcl.2013.10.054. PDB: 4NB6. View Source
